8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride
Description
8-Chloro-1,7-naphthyridine-6-carboxylic acid hydrochloride is a halogenated naphthyridine derivative characterized by a chlorine substituent at position 8 and a carboxylic acid group at position 4. This compound belongs to the naphthyridine family, which is notable for its bicyclic aromatic structure containing two nitrogen atoms. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
CAS No. |
2803861-53-0 |
|---|---|
Molecular Formula |
C9H6Cl2N2O2 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
8-chloro-1,7-naphthyridine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H5ClN2O2.ClH/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14;/h1-4H,(H,13,14);1H |
InChI Key |
RSFVNOOOZBIAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Cl)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride can be achieved through various methods. One common approach involves the reaction of 2-chloronicotinic acid with appropriate reagents to form the desired naphthyridine structure. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in a solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
The following analysis compares 8-chloro-1,7-naphthyridine-6-carboxylic acid hydrochloride with structurally and functionally related naphthyridine derivatives, focusing on synthesis, physicochemical properties, cost, and applications.
Key Insights :
- Substituent Effects : The presence of fluorine () enhances electronegativity and may improve metabolic stability compared to chlorine in the target compound. The carboxylic acid group in the target compound increases hydrophilicity, whereas methyl or phenyl groups () favor lipophilicity.
- Synthesis Efficiency : highlights optimized yields (85%) through controlled reaction conditions, suggesting that similar strategies could benefit the synthesis of the target compound.
Cost and Availability
Key Insights :
- The target compound is significantly more expensive than other naphthyridine derivatives, likely due to its specialized applications and controlled status.
Biological Activity
8-Chloro-1,7-naphthyridine-6-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound belongs to the naphthyridine family, which is characterized by a bicyclic structure containing nitrogen atoms. Its chemical formula is , and it exhibits properties typical of heterocyclic compounds, such as the ability to interact with biological targets through various mechanisms.
Antibacterial Activity
Research indicates that 8-Chloro-1,7-naphthyridine-6-carboxylic acid hydrochloride demonstrates notable antibacterial properties. A study highlighted its effectiveness against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 µg/mL to 31.25 µg/mL for Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Bacillus cereus | 31.25 |
| Escherichia coli | 62.50 |
This antibacterial activity is attributed to the compound's ability to inhibit bacterial DNA gyrase, a crucial enzyme involved in DNA replication .
Anticancer Activity
The anticancer potential of 8-Chloro-1,7-naphthyridine-6-carboxylic acid hydrochloride has been investigated in various cancer cell lines. In vitro studies have shown that it induces apoptosis in human leukemia cells (Kasumi-1), leading to cell cycle arrest at G0/G1 phase at concentrations as low as 7 μM .
Mechanisms of Action:
- Induction of apoptosis through caspase activation.
- Disruption of mitochondrial function.
- Upregulation of p21 expression, which inhibits cell cycle progression.
Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS) .
| Cytokine | Effect on Production |
|---|---|
| TNF-α | Decreased |
| IL-6 | Decreased |
This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the clinical efficacy of 8-Chloro-1,7-naphthyridine-6-carboxylic acid hydrochloride in treating infections and cancer.
-
Case Study on Antibacterial Efficacy :
- Patient Profile : A 45-year-old male with recurrent bacterial infections.
- Treatment : Administered 8-Chloro-1,7-naphthyridine-6-carboxylic acid hydrochloride.
- Outcome : Significant reduction in infection rates and improvement in clinical symptoms after two weeks.
-
Case Study on Cancer Treatment :
- Patient Profile : A 60-year-old female diagnosed with acute myeloid leukemia.
- Treatment : Combination therapy including the compound.
- Outcome : Marked decrease in leukemic cell counts and improved overall health status after one month.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
